N'-benzoyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-benzoyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a benzoyl group, a dichlorobenzyl moiety, and a dihydropyridine ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzoyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves multiple steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the benzoyl group: This step usually involves the acylation of the dihydropyridine intermediate with benzoyl chloride in the presence of a base such as pyridine.
Attachment of the dichlorobenzyl group: This can be done through a nucleophilic substitution reaction where the dihydropyridine intermediate reacts with 3,4-dichlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The benzoyl and dichlorobenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Pyridine derivatives.
Reduction products: Alcohols or amines.
Substitution products: Compounds with modified benzoyl or dichlorobenzyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemistry: Used in studies to understand enzyme interactions and inhibition.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N’-benzoyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
N’-benzoyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide: Similar in structure but with variations in the substituents on the benzyl or pyridine rings.
Hydrazides: Compounds with similar hydrazide functional groups but different aromatic or aliphatic substituents.
Uniqueness
Structural Features: The presence of both benzoyl and dichlorobenzyl groups along with the dihydropyridine ring makes it unique.
Biological Activity: Its specific combination of functional groups may confer unique biological activities compared to other hydrazides.
Properties
IUPAC Name |
N'-benzoyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O3/c21-16-9-8-13(11-17(16)22)12-25-10-4-7-15(20(25)28)19(27)24-23-18(26)14-5-2-1-3-6-14/h1-11H,12H2,(H,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIHNVVSSRZNBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.